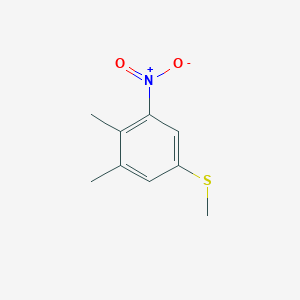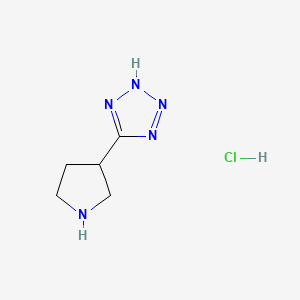
5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride
Vue d'ensemble
Description
Pyrrolidine is a five-membered ring with nitrogen as one of its members. It’s a common structure in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can vary greatly depending on the substituents attached to the ring. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The pyrrolidine ring, a core component of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can serve as a versatile scaffold for developing novel biologically active compounds with target selectivity. Its use in drug design is enhanced by the stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates .
Agriculture
In the agricultural sector, pyrrolidine derivatives are explored for their potential use in developing new pesticides and herbicides. The structural diversity offered by the pyrrolidine ring allows for the creation of compounds that may interact with specific biological targets in pests and weeds, potentially leading to more effective and selective agricultural chemicals .
Material Science
The pyrrolidine-based compounds, including tetrazole derivatives, are investigated for their applications in material science. They can be used in the synthesis of novel polymers or as modifiers to enhance the properties of existing materials. Their potential to form stable heterocyclic structures can be advantageous in creating materials with desired thermal and chemical stability .
Environmental Science
Environmental science research may benefit from the use of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride in the study of environmental pollutants. Its derivatives could be used as markers or sensors to detect and quantify harmful substances in the environment, aiding in pollution control and remediation efforts .
Biochemistry
In biochemistry, this compound’s derivatives can be used to study enzyme-substrate interactions, given the pyrrolidine ring’s ability to mimic certain biological molecules. This can provide insights into enzyme mechanisms and aid in the development of enzyme inhibitors for therapeutic use .
Pharmacology
Pharmacologically, 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride can be instrumental in the synthesis of compounds with various biological activities. Its role in the development of new therapeutic agents, particularly those targeting the central nervous system, is of significant interest due to the pyrrolidine ring’s impact on drug-likeness and membrane permeability .
Orientations Futures
Propriétés
IUPAC Name |
5-pyrrolidin-3-yl-2H-tetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-6-3-4(1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQFGWJCOTOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




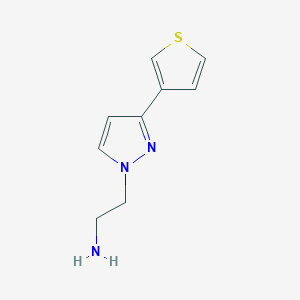
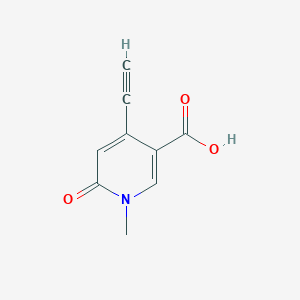

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
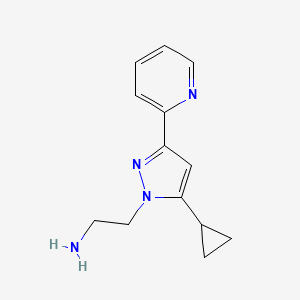
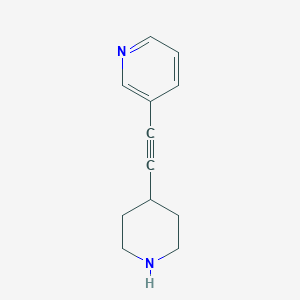
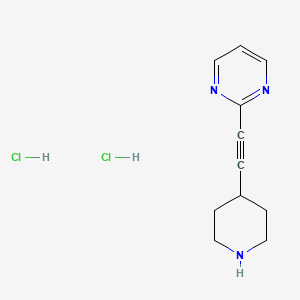
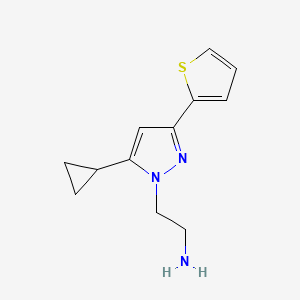


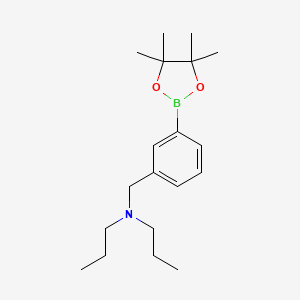
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
